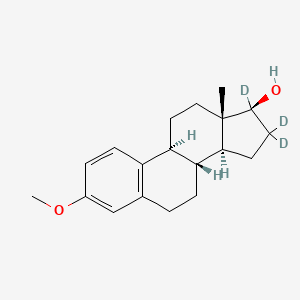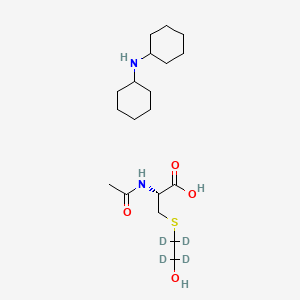
3-O-Methyl Estradiol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Methyl Estradiol-d3 is a labeled analogue of 3-O-Methyl Estradiol, which is a derivative of Estradiol. It is commonly used in biochemical research, particularly in the field of proteomics. The compound has the molecular formula C19H23D3O2 and a molecular weight of 289.43 .
Méthodes De Préparation
The synthesis of 3-O-Methyl Estradiol-d3 involves several steps. The initial steps typically include hydroxylation reactions on the C19 methyl group. These steps are followed by methylation to introduce the methoxy group at the 3-position. The deuterium labeling is achieved through the use of deuterated reagents during the synthesis . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-O-Methyl Estradiol-d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methoxy group, where it can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of the original compound.
Applications De Recherche Scientifique
3-O-Methyl Estradiol-d3 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of estradiol derivatives.
Biology: The compound is used in studies related to estrogen receptor signaling and its effects on cellular processes.
Medicine: Research involving this compound includes studies on hormone replacement therapy and the development of selective estrogen receptor modulators.
Industry: The compound is used in the development of pharmaceuticals and in the quality control of hormone-related products .
Mécanisme D'action
The mechanism of action of 3-O-Methyl Estradiol-d3 involves its interaction with estrogen receptors, particularly estrogen receptor alpha. Upon binding to the receptor, the compound modulates the transcription of estrogen-responsive genes, leading to various cellular effects. The molecular targets and pathways involved include the activation of estrogen receptor-mediated signaling pathways, which influence processes such as cell proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
3-O-Methyl Estradiol-d3 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and as a reference standard. Similar compounds include:
3-O-Methyl Estradiol: The non-labeled analogue of this compound.
17β-Estradiol: A naturally occurring form of estrogen.
Estrone: Another naturally occurring estrogen that is structurally similar to estradiol .
These compounds share similar core structures but differ in their functional groups and labeling, which influence their specific applications and properties.
Propriétés
IUPAC Name |
(8R,9S,13S,14S,17S)-16,16,17-trideuterio-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1/i8D2,18D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAADVBNYHGIBP-NQZLLTOTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)OC)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676031 |
Source


|
| Record name | (17beta)-3-Methoxy(16,16,17-~2~H_3_)estra-1,3,5(10)-trien-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57983-88-7 |
Source


|
| Record name | (17beta)-3-Methoxy(16,16,17-~2~H_3_)estra-1,3,5(10)-trien-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)


![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)
![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)




